molecular formula C13H20O B7879153 2-(2,5-Dimethylphenyl)-2-pentanol

2-(2,5-Dimethylphenyl)-2-pentanol

Cat. No.: B7879153
M. Wt: 192.30 g/mol
InChI Key: CIMGECJPCXHYGG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-pentanol is a secondary alcohol featuring a pentyl chain and a 2,5-dimethylphenyl group attached to the same carbon atom. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The 2,5-dimethylphenyl substituent is notable for steric and electronic effects, which influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-8-13(4,14)12-9-10(2)6-7-11(12)3/h6-7,9,14H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMGECJPCXHYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-pentanol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylphenyl)-2-pentanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Melting Point : 115–118°C
  • Functional Group : Carboxylic acid derivative (hydroxyacetic acid backbone).
  • Comparison: The shorter hydroxyacetic acid chain reduces hydrophobicity compared to 2-pentanol, while the carboxylic acid group enhances hydrogen bonding, likely contributing to its higher melting point. The absence of a long alkyl chain (e.g., pentyl) may limit solubility in nonpolar solvents relative to 2-pentanol derivatives.

Methyl 5-(4-(2-(1,3-dioxoisoindolin-2-yl)-3-ethoxy-3-oxopropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoate (Compound 39)

  • Key Features : Aromatic 2,5-dimethylphenyl group, ester, and dioxoisoindolinyl substituents .
  • Synthesis : Requires flash column chromatography (n-pentane/EtOAc gradients) for purification, suggesting moderate polarity .
  • Comparison: The ester and dioxoisoindolinyl groups introduce significant steric bulk and electronic effects, contrasting with the simpler hydroxyl group in 2-pentanol. These differences likely reduce volatility and alter reactivity in catalytic or substitution reactions.

2-Phenylphenol

  • Molecular Formula : C₁₂H₁₀O
  • Molecular Weight : 170.21 g/mol
  • The phenolic –OH group offers stronger acidity compared to the aliphatic alcohol in 2-pentanol.

Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
2-(2,5-Dimethylphenyl)-2-pentanol C₁₃H₂₀O 192.30 N/A Secondary alcohol
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid C₁₀H₁₂O₃ 180.20 115–118 Carboxylic acid derivative
Compound 39 (Methyl ester derivative) C₂₈H₃₃NO₇ 495.57 N/A Ester, dioxoisoindolinyl
2-Phenylphenol C₁₂H₁₀O 170.21 N/A Phenol

Research Findings and Discussion

  • Hydrogen Bonding: The hydroxyl group in 2-pentanol and 2-phenylphenol facilitates hydrogen bonding, but the latter’s phenolic –OH is more acidic, affecting solubility and reactivity .
  • Synthetic Challenges: Compound 39’s synthesis required gradient chromatography, suggesting that this compound may also demand specialized purification due to its hydrophobic pentyl chain .

Biological Activity

2-(2,5-Dimethylphenyl)-2-pentanol is an organic compound that has garnered interest in scientific research due to its potential biological activities. This compound is structurally characterized by a pentanol backbone with a 2,5-dimethylphenyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.29 g/mol
  • Structural Characteristics : The presence of the dimethylphenyl group contributes to its lipophilicity, potentially enhancing its ability to interact with cellular membranes and biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance:

  • Mechanism : Antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : In vitro tests have shown that certain concentrations of this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Findings : Results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress or modulation of signaling pathways.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound:

  • Model Used : In a model of oxidative stress-induced neuronal injury, this compound showed significant protective effects.
  • Mechanism : The neuroprotection is hypothesized to result from the compound's antioxidant properties, which help mitigate oxidative damage in neuronal cells.

The biological effects of this compound are believed to involve interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors or enzymes, altering their activity and leading to downstream biological responses.
  • Pathways Affected : Key signaling pathways impacted include those involved in inflammation and apoptosis, which are critical in mediating the compound's therapeutic effects.

Data Summary Table

Biological ActivityTarget Organisms/CellsMechanismReference
AntimicrobialE. coli, S. aureusMembrane disruption
AnticancerMCF-7, A549Induction of apoptosis
NeuroprotectiveNeuronal cellsAntioxidant activity

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